molecular formula C4H9NOS2 B12611550 4-Disulfanylmorpholine CAS No. 876274-48-5

4-Disulfanylmorpholine

Cat. No.: B12611550
CAS No.: 876274-48-5
M. Wt: 151.3 g/mol
InChI Key: XJWZNNJDFUWGIM-UHFFFAOYSA-N
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Description

4-Disulfanylmorpholine: is a chemical compound with the molecular formula C4H9NOS2 4,4’-Dithiodimorpholine . This compound is characterized by the presence of a morpholine ring bonded to two sulfur atoms. It is commonly used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Disulfanylmorpholine can be synthesized through the reaction of morpholine with disulfur dichloride. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 4-Disulfanylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (HO), potassium permanganate (KMnO).

    Reducing Agents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

    Substitution Reagents: Halogens, alkylating agents

Major Products:

Scientific Research Applications

Chemistry: 4-Disulfanylmorpholine is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used as a cross-linking agent in polymer chemistry .

Biology: In biological research, this compound is used to study the effects of disulfide bonds in proteins and enzymes. It serves as a model compound for understanding redox reactions in biological systems .

Medicine: It is also being explored for its antimicrobial properties .

Industry: this compound is widely used in the rubber industry as a vulcanization accelerator, improving the mechanical properties of rubber products. It is also used in the production of adhesives and sealants .

Mechanism of Action

The mechanism of action of 4-Disulfanylmorpholine involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the protein’s structure and function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-Disulfanylmorpholine is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring redox reactions and disulfide bond formation .

Properties

CAS No.

876274-48-5

Molecular Formula

C4H9NOS2

Molecular Weight

151.3 g/mol

IUPAC Name

4-(disulfanyl)morpholine

InChI

InChI=1S/C4H9NOS2/c7-8-5-1-3-6-4-2-5/h7H,1-4H2

InChI Key

XJWZNNJDFUWGIM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1SS

Origin of Product

United States

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